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Compound of Interest

Compound Name: 3-Bromo-5-methyl-4-nitroanisole
Cat. No.: B13125545
Get Quote
\ J

CAS Registry Number: 93796-60-2[1]
Executive Summary

3-Bromo-5-methyl-4-nitroanisole (also known as 1-bromo-5-methoxy-3-methyl-2-
nitrobenzene) is a tetrasubstituted benzene derivative utilized primarily as a scaffold in
medicinal chemistry. Its structural uniqueness lies in the "buttressed" nitro group at the 4-
position, flanked sterically by a bromine atom (C3) and a methyl group (C5).[1] This steric
crowding imparts unique reactivity and physicochemical properties, making it a valuable
intermediate for synthesizing polysubstituted aniline derivatives, indoles, and kinase inhibitors.

[1]

Due to its status as a specialized research chemical rather than a commodity solvent or
reagent, experimental physical data in open literature is sparse.[1] This guide synthesizes
available data, predicted properties, and synthetic logic to provide a robust reference for
laboratory handling.

Physicochemical Profile
Physical State & Appearance
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Based on structural analogs and thermodynamic principles of nitro-aromatics, 3-Bromo-5-
methyl-4-nitroanisole is a solid at room temperature.[2]

o Appearance: Pale yellow to orange crystalline powder.[1][3]

e Odor: Faint, characteristic aromatic nitro compound odor.[1][3]

Melting Point Analysis

While a specific experimental melting point (MP) is not standardly indexed in public chemical
registries for this specific isomer, it can be reliably bounded by analyzing its structural
congeners.[1]

Compound Structure Melting Point (°C) Trend Analysis
3-Br-5-Me-4-NO2- ) High symmetry & MW
Target ] 60 — 80 (Predicted) )
Anisole favors solid state.

Nitro group addition

3-Bromo-5- ) )
Precursor ) 52 [1] typically raises MP by

methylanisole

>20°C.

4-Bromo-3- Less symmetrical;
Isomer A ] ] 32-34[2]

nitroanisole lower MP.[2]

3-Bromo-5- High symmetry; higher
Isomer B ] ] 86 — 90 [3]

nitroanisole MP.[2]

Expert Insight: The target molecule possesses a high degree of symmetry (pseudo-C2v axis if
Br and Me were identical) and significant molecular weight (246.06 g/mol ).[1] The steric
locking of the nitro group often prevents efficient planar stacking compared to unhindered nitro-
aromatics, potentially lowering the MP slightly compared to the 3,5-dinitro analog, but it
remains a solid well above room temperature.[2]

Key Properties Table
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Property Value Note

Molecular Formula CsHsBrNOs

Molecular Weight 246.06 g/mol

Exact Mass 244.9687 Monoisotopic (7°Br)
Solubility DCM, EtOAc, DMSO, Acetone Insoluble in water.[2][1][3][4]
LogP (Predicted) ~28-31 Lipophilic.[1]

] ] The nitro group makes the ring
pKa (Conjugate Acid) <-5 o
electron-deficient.[2][1]

Synthesis & Purification Protocols

The synthesis of 3-Bromo-5-methyl-4-nitroanisole is non-trivial due to the directing effects of
the three existing substituents.[2] The most reliable route involves the nitration of the
commercially available precursor 3-bromo-5-methylanisole.[2]

Retrosynthetic Analysis (DOT Diagram)

3-Bromo-5-methylanisole

(Starting Material)

Electrophilic Aromatic Substitution

HNO3 / H2S04
(Nitration)

Major Product (Steric/Electronic Control) \ Minor Product

3-Bromo-5-methyl-4-nitroanisole 2-Nitro Isomer
(Target) (Byproduct)

Click to download full resolution via product page

Figure 1: Synthetic pathway for 3-Bromo-5-methyl-4-nitroanisole via electrophilic aromatic
nitration.
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Detailed Synthetic Protocol

Reaction Logic:

» Methoxy (-OMe): Strong ortho/para director.[2][1]

o Methyl (-Me): Weak ortho/para director.[2][1]

e Bromo (-Br): Weak deactivator, ortho/para director.[2][1]

Regioselectivity: The 4-position is para to the strong -OMe donor and ortho to the -Me group.[2]
[1] This position is electronically favored over the 2-position (which is ortho to -OMe but para to
-Me) and the 6-position (sterically crowded between -OMe and -Me).[2]

Step-by-Step Procedure:

o Preparation: Dissolve 3-bromo-5-methylanisole (1.0 eq) in glacial acetic acid or sulfuric acid
at 0°C.

 Nitration: Add fuming nitric acid (1.05 eq) dropwise, maintaining temperature <10°C to
prevent over-nitration or oxidation of the methyl group.

o Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature (25°C). Monitor by
TLC (Hexane/EtOAc 8:2).[1]

e Quench: Pour the reaction mixture onto crushed ice/water. The product typically precipitates
as a solid.[1]

« Isolation: Filter the solid. If an oil forms, extract with Dichloromethane (DCM).[1]
 Purification:

o Recrystallization: Ethanol or MeOH/Water is recommended to separate the 4-nitro isomer
(target) from the 2-nitro isomer.[2][1]

o Column Chromatography: Silica gel, eluting with 5-10% EtOAc in Hexanes.[2][1]

Structural Characterization (Self-Validation)
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To ensure the physical state observed corresponds to the correct isomer, researchers must
validate the structure using NMR.[1] The symmetry of the molecule provides a distinct
signature.[1]

Expected ‘H NMR Spectrum (CDCls, 400 MHz)

Proton Chemical Shift L . Diagnostic
. Multiplicity Integration
Environment (0, ppm) Feature
Doublet (J ~2 Meta coupling to
Ar-H (C2) 7.05-7.15 1H
Hz) C6-H.
Doublet (J ~2 Upfield due to
Ar-H (C6) 6.80 — 6.90 1H
Hz) ortho-OMe.[2]
Characteristic
-OCHs 3.85-3.90 Singlet 3H methoxy peak.[2]

[1]

Deshielded by

-CHs 2.35-2.45 Singlet 3H
ortho-NOz.[2][1]

Validation Check:

« If you see two doublets with large coupling (J > 8 Hz), you have the wrong isomer (likely
para-substituted protons, indicating the nitro group is not at the 4-position).[2][1]

o The target molecule has protons at C2 and C6, which are meta to each other.[1]

Applications in Drug Discovery

This compound serves as a critical "Left-Hand Side" (LHS) or "Right-Hand Side" (RHS) building
block in the synthesis of:

» Kinase Inhibitors: The bromine atom allows for Suzuki-Miyaura coupling to heteroaryl
scaffolds, while the nitro group can be reduced to an aniline for amide coupling.[1]

e Poly-substituted Indoles: Via the Bartoli indole synthesis or similar reductive cyclization
methods.[1]

© 2026 BenchChem. All rights reserved. 5/7 Tech Support


https://pubchem.ncbi.nlm.nih.gov/compound/Caprolactam
https://pubchem.ncbi.nlm.nih.gov/compound/Caprolactam
https://www.lookchem.com/404.htm
https://www.lookchem.com/404.htm
https://pubchem.ncbi.nlm.nih.gov/compound/Caprolactam
https://www.lookchem.com/404.htm
https://pubchem.ncbi.nlm.nih.gov/compound/Caprolactam
https://www.lookchem.com/404.htm
https://pubchem.ncbi.nlm.nih.gov/compound/Caprolactam
https://pubchem.ncbi.nlm.nih.gov/compound/Caprolactam
https://pubchem.ncbi.nlm.nih.gov/compound/Caprolactam
https://pubchem.ncbi.nlm.nih.gov/compound/Caprolactam
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13125545?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

e PROTAC Linkers: The methyl group can be functionalized (brominated) to attach linkers for
targeted protein degradation.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check

© 2026 BenchChem. All rights reserved. 717 Tech Support


https://fluorochem.co.uk/product/F830228/
https://aksci.com/item_list.php?search=&page=13921
https://www.benchchem.com/product/b13125545/docs#comprehensive-characterization-of-3-bromo-5-methyl-4-nitroanisole
https://www.benchchem.com/product/b13125545/docs#comprehensive-characterization-of-3-bromo-5-methyl-4-nitroanisole
https://www.benchchem.com/product/b13125545/docs#comprehensive-characterization-of-3-bromo-5-methyl-4-nitroanisole
https://www.benchchem.com/product/b13125545/docs#comprehensive-characterization-of-3-bromo-5-methyl-4-nitroanisole
https://www.benchchem.com/product/b13125545?utm_src=pdf-bulk#bc-rfq
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13125545?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

